Cas no 1807051-50-8 (2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine)

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine is a fluorinated pyridine derivative with a chloromethyl substituent, offering versatile reactivity for further functionalization. The presence of both difluoromethyl and fluoro groups enhances its electron-withdrawing properties, making it valuable in agrochemical and pharmaceutical synthesis. The chloromethyl group provides a reactive site for nucleophilic substitution, enabling the introduction of diverse moieties. Its structural features contribute to improved metabolic stability and lipophilicity in target molecules. This compound is particularly useful in the development of advanced intermediates for crop protection agents and bioactive compounds, where selective fluorination is critical for optimizing efficacy and environmental performance.
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine structure
1807051-50-8 structure
商品名:2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
CAS番号:1807051-50-8
MF:C8H7ClF3N
メガワット:209.596091508865
CID:4884210

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 化学的及び物理的性質

名前と識別子

    • 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
    • インチ: 1S/C8H7ClF3N/c1-4-5(10)2-6(8(11)12)13-7(4)3-9/h2,8H,3H2,1H3
    • InChIKey: NXBWJNBVQPUCJG-UHFFFAOYSA-N
    • ほほえんだ: ClCC1C(C)=C(C=C(C(F)F)N=1)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 168
  • トポロジー分子極性表面積: 12.9
  • 疎水性パラメータ計算基準値(XlogP): 2.4

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029033546-1g
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
1807051-50-8 95%
1g
$2,866.05 2022-03-31
Alichem
A029033546-500mg
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
1807051-50-8 95%
500mg
$1,634.45 2022-03-31
Alichem
A029033546-250mg
2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine
1807051-50-8 95%
250mg
$1,029.00 2022-03-31

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine 関連文献

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridineに関する追加情報

Introduction to 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine (CAS No. 1807051-50-8)

2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine, identified by its CAS number 1807051-50-8, is a significant compound in the field of pharmaceutical chemistry. This heterocyclic organic molecule has garnered attention due to its unique structural features and potential applications in drug development. The presence of multiple functional groups, including a chloromethyl moiety and a difluoromethyl substituent, makes it a versatile intermediate for synthesizing various bioactive molecules.

The compound's structure is built around a pyridine core, which is a common scaffold in many pharmaceuticals. The pyridine ring itself is electron-deficient, making it highly reactive and suitable for further functionalization. The chloromethyl group, in particular, is known for its reactivity in nucleophilic substitution reactions, which can be exploited to introduce other functional groups or link the compound to larger molecular frameworks. This reactivity is crucial in medicinal chemistry, where the precise placement of functional groups can significantly influence the biological activity of a drug.

The difluoromethyl group adds another layer of complexity to the molecule. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of drug candidates, which can improve their bioavailability and efficacy. Additionally, the presence of two fluorine atoms can lead to stereoelectronic effects that influence the molecule's interactions with biological targets. These features make 2-(chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine a promising candidate for further exploration in drug design.

In recent years, there has been growing interest in developing new methodologies for the synthesis of fluorinated heterocycles. The compound 2-(chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine exemplifies this trend, as its synthesis involves advanced techniques such as cross-coupling reactions and fluorination methods. These synthetic strategies are not only valuable for producing this specific compound but also provide insights into broader chemical transformations that can be applied to other fluorinated pyridines.

The pharmaceutical industry has been actively exploring the potential of fluorinated pyridines as pharmacophores. These compounds have shown promise in various therapeutic areas, including oncology, central nervous system disorders, and infectious diseases. The unique electronic properties of fluorine atoms can modulate the binding affinity and selectivity of drug candidates, making them valuable tools in rational drug design. 2-(Chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine, with its combination of reactive and pharmacophoric groups, fits well within this context.

Ongoing research in this area focuses on optimizing synthetic routes to improve yield and scalability while maintaining high purity standards. Additionally, computational studies are being employed to predict the biological activity of novel derivatives of 2-(chloromethyl)-6-(difluoromethyl)-4-fluoro-3-methylpyridine. These efforts aim to accelerate the discovery process and identify new lead compounds with enhanced therapeutic potential.

The use of modern analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) has been instrumental in characterizing the structure and purity of 2-( -3-methylpyridine . These techniques provide detailed information about the molecular environment and help ensure that the compound meets the stringent requirements for pharmaceutical applications. Furthermore, computational modeling techniques are being increasingly used to understand how modifications to the molecule can affect its biological properties.

In conclusion, 2-( -3-methylpyridine (CAS No. 1807051-50-8) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for synthesizing novel bioactive molecules. As research continues to advance synthetic methodologies and computational modeling techniques, compounds like this one will play an increasingly important role in the development of new drugs.

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